molecular formula C7H5F2NO4S B1612247 4-(Difluoromethylsulfonyl)nitrobenzene CAS No. 24906-74-9

4-(Difluoromethylsulfonyl)nitrobenzene

Cat. No.: B1612247
CAS No.: 24906-74-9
M. Wt: 237.18 g/mol
InChI Key: DVYJGQKFQRBEBY-UHFFFAOYSA-N
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Description

4-(Difluoromethylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H5F2NO4S It is characterized by the presence of a difluoromethylsulfonyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethylsulfonyl)nitrobenzene typically involves the introduction of the difluoromethylsulfonyl group onto a nitrobenzene substrate. One common method involves the reaction of nitrobenzene with difluoromethylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of microreactors has been shown to enhance the efficiency of the sulfonation process, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethylsulfonyl)nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The difluoromethylsulfonyl group can be reduced to a sulfonyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the meta position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethylsulfonyl)nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulfonyl)nitrobenzene involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethylsulfonyl)benzoic acid
  • 4-(Difluoromethylsulfonyl)benzene
  • 4-(Difluoromethylsulfonyl)aniline

Uniqueness

4-(Difluoromethylsulfonyl)nitrobenzene is unique due to the presence of both a difluoromethylsulfonyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic chemistry and industrial processes .

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYJGQKFQRBEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611134
Record name 1-(Difluoromethanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24906-74-9
Record name 1-(Difluoromethanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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